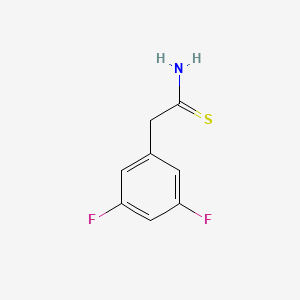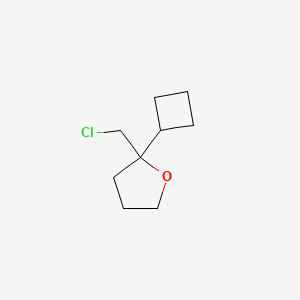
2-(Chloromethyl)-2-cyclobutyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-2-cyclobutyloxolane is an organic compound that features a cyclobutane ring fused with an oxolane ring, with a chloromethyl group attached to the second carbon of the oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-cyclobutyloxolane typically involves the chloromethylation of cyclobutyloxolane. One common method includes the reaction of cyclobutyloxolane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-2-cyclobutyloxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield cyclobutyloxolane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution: Products include azido, thiocyanato, or amino derivatives of cyclobutyloxolane.
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of hydroxymethyl or methylene derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-2-cyclobutyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-2-cyclobutyloxolane involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to participate in various substitution reactions, forming new bonds with nucleophilic species. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-4-methoxyl-3,5-dimethyl pyridine: Similar in having a chloromethyl group but differs in the ring structure and additional functional groups.
Chloromethyl methyl ether: Shares the chloromethyl functional group but lacks the cyclobutane and oxolane rings.
Uniqueness
2-(Chloromethyl)-2-cyclobutyloxolane is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity compared to other chloromethyl compounds. This structural uniqueness makes it valuable in specific synthetic applications and research contexts.
Propriétés
Formule moléculaire |
C9H15ClO |
|---|---|
Poids moléculaire |
174.67 g/mol |
Nom IUPAC |
2-(chloromethyl)-2-cyclobutyloxolane |
InChI |
InChI=1S/C9H15ClO/c10-7-9(5-2-6-11-9)8-3-1-4-8/h8H,1-7H2 |
Clé InChI |
ZJHXFMKPPAJBPR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2(CCCO2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol](/img/structure/B13183557.png)

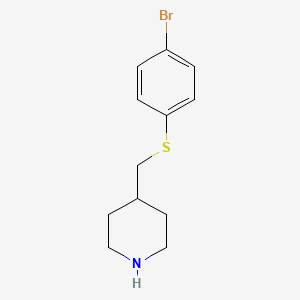
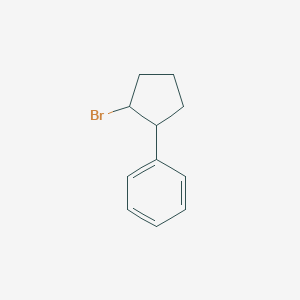
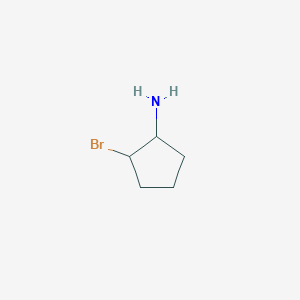
![Methyl[2-(quinolin-4-yl)ethyl]amine](/img/structure/B13183589.png)
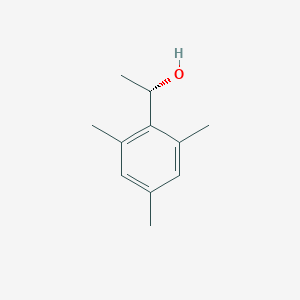


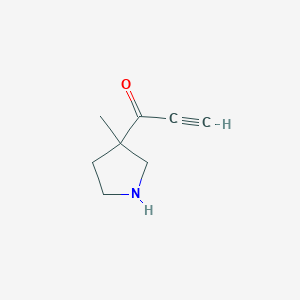

![Bicyclo[6.1.0]nonan-4-amine](/img/structure/B13183634.png)
![2,5-Dimethyl-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B13183636.png)
